(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Description
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and an ethoxycarbonyl (-OCO₂Et) group at the 4-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and as inhibitors in biomedical applications due to their ability to form reversible covalent bonds with serine residues in enzymes . The chloro and ethoxycarbonyl substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
(3-chloro-4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCHOOKBILYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629644 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-11-5 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid typically involves the following key steps:
- Starting from a suitably substituted aryl halide (often a bromo- or chloro-substituted aromatic ester)
- Metalation via lithium-halogen exchange using organolithium reagents (e.g., n-butyllithium)
- Reaction with a boron source such as trimethyl borate or triisopropyl borate to introduce the boronic acid group
- Acidic workup to hydrolyze the boronate ester intermediate to the boronic acid
This approach allows selective installation of the boronic acid group at the desired position on the aromatic ring while maintaining other functional groups intact.
Specific Preparation Method Using n-Butyllithium and Trimethyl Borate
One of the most commonly reported methods involves the lithiation of a bromo-substituted aromatic ester followed by borylation with trimethyl borate under inert atmosphere and low temperature conditions.
Procedure Summary:
- Dissolve 4-bromo-3-chloro ethyl benzoate (or a similar precursor) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C under argon or nitrogen atmosphere.
- Add 2.3 equivalents of n-butyllithium dropwise, maintaining the temperature below -78 °C to perform lithium-halogen exchange.
- Stir the mixture for about 1 hour at this temperature.
- Add 1.5 equivalents of trimethyl borate slowly and stir for an additional hour at -78 °C.
- Allow the reaction mixture to warm to room temperature.
- Quench with saturated ammonium chloride solution.
- Remove THF and most water under reduced pressure.
- Acidify the residue with 3M hydrochloric acid to pH ~3.
- Extract the product with dichloromethane (DCM), wash with brine, dry over sodium sulfate, and evaporate solvent.
- Wash the crude solid with cold water and petroleum ether, then dry to yield the boronic acid.
Yield: Approximately 57% for related compounds like 3-chlorophenylboronic acid under similar conditions.
Alternative Boron Sources and Reaction Conditions
In some protocols, triisopropyl borate is used instead of trimethyl borate. This reagent can offer improved stability and reactivity in certain cases.
- To a solution of the aryl halide in anhydrous THF at -78 °C, add n-butyllithium (1.5 equivalents).
- Stir for 1 hour at -78 °C.
- Add 5 equivalents of triisopropyl borate.
- Stir for 1 hour, then warm to 25 °C overnight.
- Quench with water and 2N HCl sequentially.
- Extract with ethyl acetate, concentrate, and crystallize from cold hexane.
This method has been employed for closely related compounds such as 3-chloro-4-methoxyphenylboronic acid and can be adapted for the ethoxycarbonyl derivative.
Flow Chemistry and Advanced Techniques
Recent advances have introduced flow chemistry methods to improve the synthesis of phenylboronic acids, including derivatives like this compound. Flow chemistry allows better control of reaction parameters, suppresses side reactions (e.g., protonation, butylation), and enhances yields by prioritizing borylation steps during bromine-lithium exchange reactions.
Patent-Reported Synthetic Routes
Patents describe methods starting from chlorobenzene derivatives, employing Friedel-Crafts or Grignard reactions followed by borylation and acid hydrolysis to obtain chlorophenylboronic acids. For example, one patent details:
- Preparation of aryl magnesium bromide from p-chlorobromobenzene and magnesium in THF with iodine as an activator.
- Reaction with triisobutyl borate at 40-50 °C.
- Acidic hydrolysis with dilute HCl to pH 2-3.
- Isolation of the boronic acid product.
Though this patent focuses on p-chlorophenylboronic acid, similar strategies can be adapted for the 3-chloro-4-(ethoxycarbonyl) derivative.
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The most established and widely used method for preparing this compound is the lithium-halogen exchange of a bromo-substituted precursor followed by reaction with trimethyl or triisopropyl borate.
- Low temperature (-78 °C) and inert atmosphere are critical to control side reactions and ensure high selectivity.
- Acidic workup is necessary to convert boronate esters into the desired boronic acid.
- Flow chemistry techniques represent promising advancements for scaling and improving synthesis efficiency.
- Adaptation of Grignard-based methods from related chlorophenylboronic acids may be considered for alternative synthetic routes.
This detailed review synthesizes diverse information from patents, chemical literature, and supplier data to provide an authoritative guide on the preparation of this compound.
Scientific Research Applications
Organic Synthesis
The primary application of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is in organic synthesis, especially in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of biaryl compounds and other complex organic molecules by coupling aryl halides with aryl or alkenyl boronic acids.
- Mechanism : The compound acts as a boron source that undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon–carbon bonds. The reaction conditions typically involve bases such as potassium acetate and the use of palladium catalysts.
Medicinal Chemistry
Boronic acids, including this compound, have gained attention for their potential in medicinal chemistry. They can act as enzyme inhibitors and have been explored for various therapeutic applications:
- Enzyme Inhibition : Boronic acids can reversibly bind to serine residues in enzymes, making them valuable as inhibitors for proteases involved in cancer progression. For instance, compounds like bortezomib, which contains a boronic acid moiety, are used as proteasome inhibitors in cancer therapy .
- Drug Development : The modification of bioactive molecules with boronic acid groups has been shown to enhance selectivity and pharmacokinetic properties, leading to improved therapeutic profiles .
Biochemical Research
In biochemical research, this compound can interact with biological molecules such as carbohydrates and proteins:
- Saccharide Sensors : The ability of boronic acids to form reversible covalent bonds with diols makes them useful in developing sensors for glucose monitoring. This application is particularly relevant for diabetes management .
- Targeting Biological Pathways : Boronic acids can influence various biochemical pathways by modulating enzyme activity, thus contributing to research in metabolic diseases and enzyme regulation .
Material Science
The compound is also utilized in material science for synthesizing advanced materials:
- Polymer Chemistry : It can be employed in the synthesis of functional polymers that exhibit specific properties due to the presence of boron.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds via Suzuki-Miyaura coupling under optimized reaction conditions. The results indicated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis.
Case Study 2: Medicinal Applications
Research highlighted the role of boronic acid derivatives, including this compound, as potential proteasome inhibitors. These compounds were shown to effectively inhibit cancer cell proliferation in vitro, suggesting their potential for further development into therapeutic agents .
Mechanism of Action
The primary mechanism of action for (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly impact molecular interactions. Key comparisons include:
(4-(Ethoxycarbonyl)phenyl)boronic Acid :
Lacks the 3-chloro substituent, reducing steric hindrance and electron-withdrawing effects. This compound is used in phosphodiesterase inhibitor synthesis but may exhibit lower target specificity compared to the chloro-substituted analogue .- 3-Chloro-4-ethoxyphenylboronic Acid: Replaces the ethoxycarbonyl group with a simpler ethoxy (-OEt) group.
4-Carboxyphenylboronic Acid :
Features a carboxylic acid (-COOH) group instead of ethoxycarbonyl. The carboxylic acid increases acidity (pKa ~4.5 vs. ~8.5 for esters), enhancing water solubility but limiting cellular uptake. It shows strong inhibition of AmpC β-lactamase (Ki = 0.2 µM) due to direct interaction with catalytic serine .
Physicochemical Properties
Molecular Weight and Solubility :
- Stability and Reactivity: Boronic esters with ethoxycarbonyl groups may hydrolyze slower than pinacol esters (e.g., 50% oxidation in 10 minutes for pinacol vs. 22 minutes for free boronic acid) .
Biological Activity
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known by its CAS number 874219-46-2, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in therapy.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and an ethoxycarbonyl group. The general formula can be represented as:
This structure contributes to its unique reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that certain boronic acid derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, derivatives like 2-fluoro-6-formylphenylboronic acid have shown strong activity against ovarian cancer cells by activating caspase-3, a key enzyme in the apoptosis pathway .
- Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly influence the biological activity of boronic acids. For example, the introduction of fluorine or chlorine at specific positions can enhance antiproliferative effects against cancer cell lines .
- Targeting Specific Pathways : Boronic acids have been investigated for their ability to inhibit proteasome activity and other critical pathways involved in cancer progression .
Antibacterial and Antiviral Properties
Boronic acids have also been explored for their antibacterial and antiviral activities. They exhibit inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1 µg/mL . Additionally, some studies suggest potential applications in treating viral infections by targeting viral proteases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Boronic acids can form reversible covalent bonds with diols in enzymes, thereby inhibiting their activity. This property is particularly useful in targeting enzymes involved in tumor growth and bacterial resistance .
- Cell Membrane Interaction : The ethoxycarbonyl group may enhance membrane permeability, facilitating cellular uptake and increasing the compound's efficacy .
Case Studies and Research Findings
Several studies highlight the potential of this compound in various therapeutic contexts:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(OAc)₂) and aryl halides. For example, analogous syntheses use (4-(ethoxycarbonyl)phenyl)boronic acid with K₃PO₄ as a base in dioxane/water mixtures under reflux . Optimization involves tuning the catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to minimize byproducts. Purity (>97%) is achievable via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet at δ ~1.3 ppm (CH₃) and triplet at δ ~4.3 ppm (CH₂). The aromatic protons show splitting patterns dependent on substituent positions (e.g., para-Cl vs. meta-Cl) .
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the boronic acid group .
- IR : Stretching vibrations at ~1350 cm⁻¹ (B–O) and ~1700 cm⁻¹ (C=O of ethoxycarbonyl) are diagnostic .
Q. What are the recommended storage conditions to prevent hydrolysis of the boronic acid group?
- Methodological Answer : Store at 0–6°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF or DMF) to minimize boronic acid dimerization or oxidation. Lyophilization improves long-term stability .
Advanced Research Questions
Q. How does the electronic nature of the ethoxycarbonyl substituent influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The electron-withdrawing ethoxycarbonyl group (–CO₂Et) enhances electrophilicity of the aryl halide coupling partner, accelerating oxidative addition to Pd(0). However, steric hindrance may reduce reaction rates. Computational studies (DFT) predict activation barriers for Pd-mediated coupling, while empirical screening of ligands (e.g., SPhos, XPhos) can improve yields .
Q. Can this compound undergo oxidative deboronation under biological conditions, and how is this monitored?
- Methodological Answer : The boronic acid group reacts with H₂O₂ to form phenol derivatives. Oxidation kinetics are tracked via ¹H NMR (disappearance of boronic acid signals at δ ~7.5–8.5 ppm) or fluorescence assays. Comparative studies with pinacol-protected boronic esters show slower hydrolysis rates (~22 min for 50% conversion) due to steric protection .
Q. What role does this compound play in designing stimuli-responsive hydrogels for drug delivery?
- Methodological Answer : The boronic acid moiety binds diols (e.g., glucose), enabling pH- or glucose-sensitive hydrogel swelling. For example, copolymerization with acrylamide monomers creates networks where boronic acid-diol complexation modulates drug release rates. In vitro testing requires optimizing crosslinker density and boronic acid/diol molar ratios .
Key Research Insights
- Synthetic Challenges : Steric hindrance from the ethoxycarbonyl group necessitates bulky ligands (e.g., XPhos) for efficient coupling .
- Stability Trade-offs : While pinacol esters enhance oxidative stability, they reduce aqueous solubility, complicating biological applications .
- Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require high-field instruments (≥400 MHz) or 2D techniques (COSY, HSQC) for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
